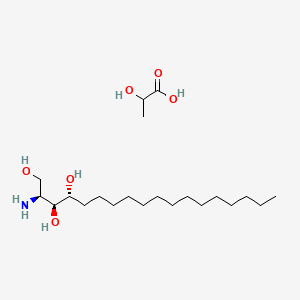

Phytosphingosine lactate

Description

Properties

CAS No. |

444057-40-3 |

|---|---|

Molecular Formula |

C21H45NO6 |

Molecular Weight |

407.6 g/mol |

IUPAC Name |

(2S,3S,4R)-2-aminooctadecane-1,3,4-triol;2-hydroxypropanoic acid |

InChI |

InChI=1S/C18H39NO3.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;1-2(4)3(5)6/h16-18,20-22H,2-15,19H2,1H3;2,4H,1H3,(H,5,6)/t16-,17+,18-;/m0./s1 |

InChI Key |

ZXYOKWASAPQKDH-RXQQAGQTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O.CC(C(=O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N)O)O.CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phytosphingosine lactate can be synthesized through the esterification of phytosphingosine with lactic acid. The process involves dispersing phytosphingosine in water and adding lactic acid to the solution to form the lactate ester . The reaction is typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, phytosphingosine lactate is often produced using yeast fermentation. This method involves the fermentation of yeast to produce phytosphingosine, which is then esterified with lactic acid to form phytosphingosine lactate . This process is preferred due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Phytosphingosine lactate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize phytosphingosine lactate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of phytosphingosine lactate, which can be tailored for specific applications in skincare and pharmaceuticals .

Scientific Research Applications

Dermatological Applications

Phytosphingosine lactate exhibits significant benefits in skin health, primarily due to its anti-inflammatory and antimicrobial properties.

Skin Barrier Function and Differentiation

Research indicates that phytosphingosine promotes the differentiation of keratinocytes, which are essential for maintaining the skin barrier. A study demonstrated that phytosphingosine increases the production of cornified envelopes in normal human epidermal keratinocytes (NHEKs) by approximately 1.8-fold compared to controls. This differentiation is crucial for skin barrier homeostasis and protection against environmental stressors .

Anti-inflammatory Effects

Phytosphingosine lactate has been shown to reduce inflammation in various skin conditions. It modulates the expression of pro-inflammatory cytokines and enhances the recovery of the skin barrier after injury. In vitro studies have reported that it can inhibit the proliferation of pathogenic bacteria, making it beneficial for treating acne and other inflammatory skin disorders .

Formulation in Cosmetics

The incorporation of phytosphingosine lactate into cosmetic formulations has been explored to enhance skin hydration and barrier function. A patented method describes an aqueous solution of phytosphingosine that improves compatibility with cosmetic components, facilitating its use in lotions and creams . This formulation allows for higher concentrations of phytosphingosine to be used effectively.

Agricultural Applications

Phytosphingosine lactate also plays a role in plant immunity, particularly in enhancing resistance to pathogens.

Induction of Systemic Acquired Resistance

In studies involving tobacco plants, treatment with phytosphingosine lactate resulted in increased production of reactive oxygen species (ROS) and enhanced expression of pathogenesis-related proteins during pathogen infection . This indicates that phytosphingosine lactate may induce systemic acquired resistance (SAR), thereby improving plant immunity against various pathogens.

Enhancement of Sphingolipid Biosynthesis

Phytosphingosine lactate has been shown to enhance sphingolipid biosynthesis, which is critical for maintaining cellular integrity during stress conditions. The compound stimulates the transcription of genes involved in sphingolipid metabolism, contributing to improved plant resilience under pathogen attack .

Immunological Applications

Phytosphingosine lactate has potential applications as an immune adjuvant.

Immune Modulation

Recent research suggests that derivatives of phytosphingosine can be used as adjuvants to modulate immune responses. These compounds can bias immune responses towards Th1 or Th2 types, which is crucial for developing targeted therapies for various diseases . The ability to influence immune pathways makes phytosphingosine lactate a candidate for vaccine development and immunotherapy.

Case Studies

Mechanism of Action

Phytosphingosine lactate exerts its effects through several mechanisms:

Anti-inflammatory: It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which regulate inflammation and epidermal differentiation.

Antimicrobial: The compound disrupts microbial cell membranes, leading to cell death.

Skin Barrier Enhancement: Phytosphingosine lactate stimulates the production of ceramides and other lipids in the skin, improving the skin barrier function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural and Functional Comparison

Anti-Inflammatory Mechanisms

Phytosphingosine lactate outperforms ethyl lactate and carnitine in targeted anti-inflammatory pathways. While ethyl lactate primarily modulates pH and microbial growth , and carnitine enhances antioxidant responses in lung injury , phytosphingosine lactate directly inhibits PKC activity and reduces pro-inflammatory cytokines like interleukin-1α . In contrast, carnitine’s anti-apoptotic effects are mediated through mitochondrial protection, unrelated to sphingolipid signaling .

Skin Barrier and Moisturization

Compared to ceramides (e.g., Ceramide NP), phytosphingosine lactate offers dual functionality: it repairs the lipid barrier while mitigating inflammation. Ceramide NP, a structural component of the stratum corneum, lacks direct anti-inflammatory activity but is critical for maintaining skin integrity . Phytosphingosine lactate’s synergy with ceramides in formulations (e.g., CeraVe Blue Salicylic Acid Lotion) enhances both barrier restoration and inflammatory control .

Metabolic and Clinical Relevance

In CAP patients, phytosphingosine levels inversely correlate with disease severity, with lower levels observed in non-severe cases . This contrasts with lactate, which increases with CAP severity, reflecting dysregulated glycolysis . Carnitine, however, shows therapeutic promise in lung injury by improving oxygen saturation and reducing bronchial inflammation , a mechanism distinct from phytosphingosine’s metabolic roles.

Table 2: Research Findings on Efficacy

Q & A

Q. What are the standard analytical methods for identifying and quantifying phytosphingosine lactate in biological samples?

Phytosphingosine lactate is typically analyzed using liquid chromatography-mass spectrometry (LC-MS) or high-performance thin-layer chromatography (HPTLC). For LC-MS, electrospray ionization (ESI) in positive ion mode is recommended due to the compound’s polarity. HPTLC protocols should include silica gel plates and a mobile phase of chloroform:methanol:acetic acid (65:25:10 v/v) for optimal separation. Validation parameters (e.g., linearity, limit of detection) must align with guidelines for sphingolipid analysis .

Q. How can researchers synthesize phytosphingosine lactate with high purity for in vitro studies?

Phytosphingosine lactate can be synthesized via enzymatic or chemical methods. A validated protocol involves:

- Step 1 : React phytosphingosine (C18:0) with lactic acid under nitrogen atmosphere at 60°C for 24 hours.

- Step 2 : Purify the product using column chromatography (silica gel, ethyl acetate:hexane gradient).

- Step 3 : Confirm structure via H NMR (characteristic peaks: δ 3.85 ppm for lactate moiety) and FT-IR (C=O stretch at 1740 cm). Purity should exceed 95% for cellular studies .

Advanced Research Questions

Q. What experimental designs are optimal for studying phytosphingosine lactate’s antimicrobial activity against gram-positive vs. gram-negative bacteria?

Use a dual-model approach :

- Gram-positive : Staphylococcus aureus (ATCC 25923) with 0.3 mM phytosphingosine lactate in liquid culture, monitoring growth inhibition via OD over 24 hours.

- Gram-negative : Escherichia coli (ATCC 25922) with 1.0 mM compound, noting limited efficacy due to outer membrane barriers. Include controls with myriocin (a sphingolipid biosynthesis inhibitor) to isolate mechanism-specific effects .

- Data Interpretation : Compare zone-of-inhibition assays (disc diffusion) with broth microdilution to address discrepancies in static vs. dynamic conditions .

Q. How can contradictory findings about phytosphingosine lactate’s anti-inflammatory effects in different cell models be resolved?

Contradictions often arise from cell-type-specific signaling pathways. To resolve them:

- Step 1 : Replicate studies in primary keratinocytes (inflammatory model) vs. fibroblasts (proliferation model) under standardized conditions (e.g., 10% FBS, 37°C).

- Step 2 : Measure downstream markers (e.g., IL-6, TNF-α via ELISA) and correlate with sphingosine-1-phosphate (S1P) receptor activation using antagonists like FTY720.

- Step 3 : Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed genes in NF-κB and MAPK pathways .

Q. What strategies are recommended for investigating phytosphingosine lactate’s role in epidermal barrier function?

Use a 3D human skin equivalent model (e.g., MatTek EpiDerm™) to simulate in vivo conditions. Key parameters:

- Intervention : Topical application of 0.05% phytosphingosine lactate for 7 days.

- Outcome Metrics : Transepidermal water loss (TEWL), stratum corneum integrity (histology), and ceramide profiling via LC-MS.

- Controls : Compare with ceramide NP and untreated scaffolds. Reference literature on sphingoid base interactions with cholesterol and free fatty acids .

Methodological Best Practices

Q. How should researchers address batch-to-batch variability in phytosphingosine lactate preparations?

- Quality Control : Implement HPLC purity checks for each batch.

- Standardization : Use a single commercial source (e.g., Avanti Polar Lipids) and document storage conditions (-80°C under argon).

- Replication : Include internal controls (e.g., known bioactive concentrations) in all experiments to normalize data .

Q. What statistical approaches are suitable for analyzing dose-response relationships in phytosphingosine lactate studies?

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.

- Multiplicity Adjustments : Apply Tukey’s HSD for post-hoc comparisons in ANOVA.

- Meta-Analysis : Aggregate contradictory results (e.g., antimicrobial efficacy across studies) using random-effects models to assess heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.